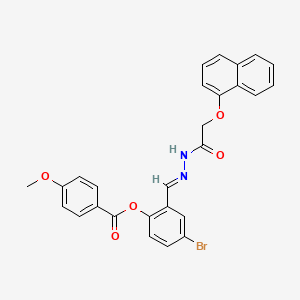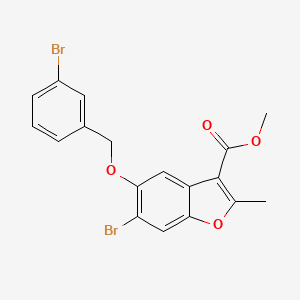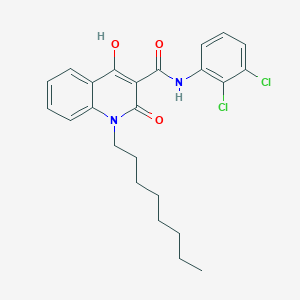![molecular formula C17H15NO2 B12038689 2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12038689.png)
2-phenylhexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL L208965 is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.315. It is a unique compound provided by Sigma-Aldrich for early discovery researchers. This compound is part of a collection of rare and unique chemicals, and it is primarily used in various scientific research applications .
Preparation Methods
The synthetic routes and reaction conditions for RCL L208965 are not extensively documented. it is typically synthesized through organic synthesis methods involving the combination of specific reagents under controlled conditions.
Chemical Reactions Analysis
RCL L208965 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RCL L208965 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is used in biological research to investigate its effects on various biological systems and processes.
Industry: RCL L208965 is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of RCL L208965 involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
RCL L208965 can be compared with other similar compounds, such as:
RCL L208973: This compound has a similar molecular structure and is used in similar research applications.
RCL L209953: Another compound with comparable properties and applications.
RCL L209937: Similar in structure and used in related research fields.
RCL L208965 is unique due to its specific molecular structure and the range of applications it offers in various scientific research fields.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-phenyl-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-14-10-6-7-11(13-8-12(10)13)15(14)17(20)18(16)9-4-2-1-3-5-9/h1-7,10-15H,8H2 |
InChI Key |
CLLRRTZMAWVTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B12038619.png)


![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12038633.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12038636.png)



![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12038652.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038654.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038662.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12038681.png)

